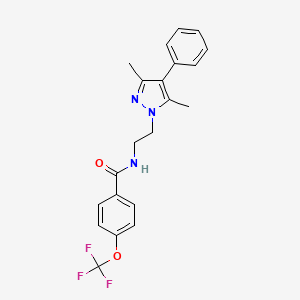

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide, also known as TFB-TDP, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. TFB-TDP is a selective inhibitor of the protein-protein interaction between TDP-43 and hnRNP A1, which are two RNA-binding proteins involved in RNA metabolism and splicing. TDP-43 is also implicated in the pathogenesis of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodology and Chemical Behavior

Unexpected Reaction Mechanisms : A study by Ledenyova et al. (2018) investigated the reaction mechanisms of related pyrazolo[5,1-c][1,2,4]triazine derivatives, revealing a complex process involving ANRORC rearrangement and N-formylation, highlighting the intricate chemical behavior of pyrazole derivatives (Ledenyova et al., 2018).

Microwave-Assisted Synthesis : Research by El‐Borai et al. (2013) explored microwave-assisted synthesis of pyrazolopyridines, demonstrating efficient methods for creating compounds with antioxidant, antitumor, and antimicrobial activities, indicating the versatility of pyrazole derivatives in synthesizing biologically active molecules (El‐Borai et al., 2013).

Biological Evaluation and Potential Applications

Biological Activity Screening : Saeed et al. (2015) and Saeed et al. (2020) explored the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, assessing their potential in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds demonstrated varying degrees of biological activity, underscoring the therapeutic potential of benzamide derivatives in medicinal chemistry (Saeed et al., 2015; Saeed et al., 2020).

Antiviral Activities : A study by Hebishy et al. (2020) introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiviral activities against bird flu influenza (H5N1), suggesting a potential application in developing antiviral drugs (Hebishy et al., 2020).

Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives were synthesized by Rahmouni et al. (2016), evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showcased promising results, indicating their potential use as therapeutic agents in cancer and inflammation treatments (Rahmouni et al., 2016).

Materials Science Applications

- Conductive Polyamides for Sensing : Abdel-Rahman et al. (2023) synthesized conductive aromatic polyamides incorporating pyrazole derivatives, applied in methotrexate anticancer drug sensing. This demonstrates the application of such compounds in developing sensitive materials for biomedical diagnostics (Abdel-Rahman et al., 2023).

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2/c1-14-19(16-6-4-3-5-7-16)15(2)27(26-14)13-12-25-20(28)17-8-10-18(11-9-17)29-21(22,23)24/h3-11H,12-13H2,1-2H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDCAXSIAHFPKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)

![3-Chloro-N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2406666.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)

![1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride](/img/structure/B2406675.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2406681.png)

![2-Chloro-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2406683.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2406684.png)